3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, with the chemical formula CHClNaO and a molecular weight of 236.63 g/mol, is a sodium salt derivative of 3-(4-chlorophenyl)-4-hydroxybutyric acid. This compound is primarily recognized as a metabolite of Baclofen, a medication commonly used as a muscle relaxant and for treating spasticity. The sodium salt form is particularly noted for its application in forensic and toxicological contexts due to its relevance in drug metabolism studies .
The compound is synthesized from Baclofen, which is itself derived from gamma-aminobutyric acid. Baclofen is used therapeutically to relieve muscle spasms and has been studied for its effects on various neurological conditions. The sodium salt form is produced to enhance solubility and stability for analytical purposes .
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is classified under several categories:
The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through various methods, including:
The synthesis often requires careful control of pH and temperature to ensure complete conversion and purity. The final product should meet a minimum purity threshold of 95% for reliable analytical applications .
The molecular structure of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt features:
The primary chemical reactions involving 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt include:
These reactions are significant in understanding the compound's stability and behavior in biological systems, particularly during drug metabolism studies .
The mechanism of action for 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt primarily relates to its role as a metabolite of Baclofen:
Relevant analyses confirm that maintaining purity and proper storage conditions is critical for preserving its efficacy as a reference standard in laboratories .
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications:
This compound plays an essential role in both clinical and research settings, contributing valuable insights into drug metabolism and therapeutic effectiveness.
3-(4-Chlorophenyl)-4-hydroxybutyric acid sodium salt (CAS 1346603-21-1) is systematically named as sodium 3-(4-chlorophenyl)-4-hydroxybutanoate, reflecting its status as the sodium salt of the carboxylic acid derivative. The compound features a chlorinated aromatic ring connected to a four-carbon aliphatic chain bearing both hydroxyl and carboxylate functional groups, with the latter forming an ionic bond with sodium. Its molecular formula is C10H10ClNaO3, yielding a molecular weight of 236.63 g/mol [1] [4]. The structural features include:
Chiral resolution confirms the existence of enantiomers due to the stereocenter at C3. The R-enantiomer is designated as CAS 1346617-22-8, while the physiologically relevant S-enantiomer (derived from S-baclofen metabolism) lacks a distinct CAS assignment [8]. The compound’s SMILES notation is ClC1=CC=C(C(CC(=O)[O-])CO)C=C1.[Na+]
, and its InChIKey is YNPCWJFLKBMRIL-QRPNPIFTSA-M
[8].
Table 1: Systematic and Common Nomenclature of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
Nomenclature Type | Name | Source Reference |
---|---|---|
IUPAC Name | Sodium (3R)-3-(4-chlorophenyl)-4-hydroxybutanoate | [8] |
Systematic Name | Sodium 3-(4-chlorophenyl)-4-hydroxybutanoate | [4] |
Common Synonyms | 4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt | [1] |
β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt | [1] | |
Baclofen metabolite M1 (S-enantiomer specific) | [2] | |
Chiral Designation | (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt | [8] |
The compound was first identified in 1981 as the primary oxidative deamination metabolite of the muscle relaxant baclofen (±-4-amino-3-(p-chlorophenyl)-butanoic acid) through human pharmacokinetic studies [1] [4]. Early radiolabeled tracer experiments demonstrated that approximately 15% of an oral baclofen dose undergoes transformation into this metabolite, with ~80% excreted renally within 72 hours [2]. A pivotal 2012 investigation revealed its origin is stereoselective metabolism: exclusively the S-baclofen enantiomer undergoes oxidative deamination by aminotransferases to form S-3-(4-chlorophenyl)-4-hydroxybutyric acid, while R-baclofen (STX209) remains metabolically intact [2]. This pathway occurs via a two-step enzymatic process:
The metabolite was initially regarded as pharmacologically inert. However, contemporary research suggests potential activity at GABAB receptors due to structural similarity to γ-hydroxybutyrate (GHB), though with lower potency than the parent drug [9]. Its discovery timeline includes:
Table 2: Metabolic Pathway Differentiation Between Racemic Baclofen and STX209
Metabolic Parameter | Racemic Baclofen | STX209 (R-baclofen) | Biological Implication |
---|---|---|---|
Major Metabolite | S-3-(4-Chlorophenyl)-4-hydroxybutyric acid | Not detected | Distinct exposure profiles |
Formation Pathway | Oxidative deamination of S-baclofen | No equivalent metabolism | Enantioselective enzyme recognition |
Plasma Concentration | Prominent peak (Cmax 4000 ng/mL) | Absent | Altered pharmacokinetics |
Minor Metabolites | M1 glucuronide conjugate (trace urinary) | None identified | Reduced Phase II conjugation burden |
Urinary Excretion | ~15% of administered dose | Negligible | Differential renal clearance mechanisms |
Neuropharmacological Relevance
This metabolite serves as a critical stereochemical probe for GABAB receptor interactions. Its exclusive derivation from S-baclofen—the enantiomer lacking intrinsic GABAB activity—explains why racemic baclofen administration produces higher systemic exposure to neurologically inactive metabolites compared to the pure therapeutic enantiomer (R-baclofen) [2] [5]. Analytical studies quantify the metabolite in cerebrospinal fluid (CSF) and plasma to elucidate blood-brain barrier penetration dynamics, revealing that baclofen metabolites exhibit limited central accumulation compared to the parent compound [5]. Though not a direct GABAB agonist, its structural analogy to γ-hydroxybutyrate (GHB) suggests possible interactions with GHB-specific receptors, potentially contributing to neuromodulatory effects observed in vivo [9].
Synthetic and Analytical Applications
The compound’s chiral synthesis enables production of isotopically labeled variants for metabolic tracing:
Modern chiral separation techniques (e.g., Chiralcel OJ-RH columns) resolve the enantiomers with baseline resolution (Rs >1.5), enabling precise quantification of the S-metabolite in biological matrices [2] [5]. Detection limits of 1 ng/mL for baclofen enantiomers and 2 ng/mL for metabolites are achievable using LC-APCI-MS/MS methodologies [5]. The sodium salt form improves analytical handling by enhancing solubility in aqueous mobile phases compared to the free acid (CAS 52977-95-4) [4] [6].
Table 3: Analytical Applications in Pharmacokinetic Research
Application Domain | Methodology | Key Performance Metrics | Research Impact |
---|---|---|---|
Chiral Resolution | Crownpak CR(+) column with 0.4% FA/ACN | Resolution factor >1.5 | Enantioselective quantitation in CSF |
Mass Spectrometry | LC-APCI-MS/MS in MRM mode | LOD: 1 ng/mL (baclofen), 2 ng/mL (M1) | Ultra-sensitive clinical monitoring |
Isotope-Labeled Standards | [²H₄]- and [¹³C₆]-metabolite analogs | 98% isotopic enrichment | Improved quantification accuracy |
Biological Matrices | Protein precipitation with acetonitrile | Recovery >85% | Streamlined sample preparation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: